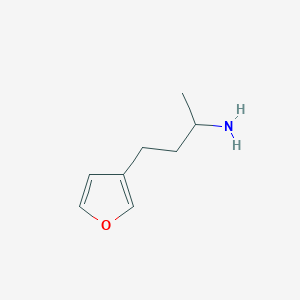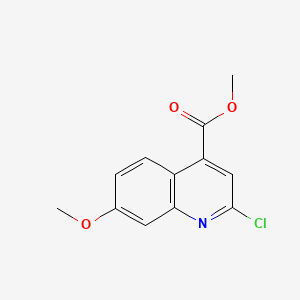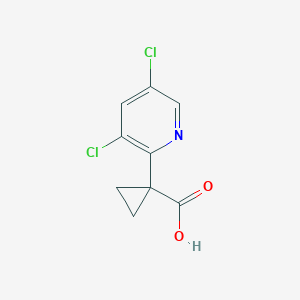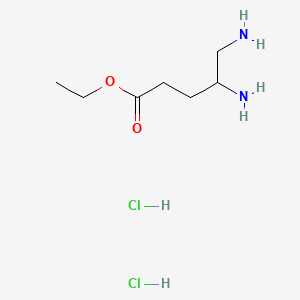
Methyl 4-amino-7-bromoisochroman-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-7-bromoisochroman-4-carboxylate: is a chemical compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.13 g/mol . This compound is part of the isochroman family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromoisochroman-4-carboxylate typically involves the bromination of isochroman derivatives followed by amination and esterification reactions. The general synthetic route can be summarized as follows:
Bromination: Isochroman is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated isochroman is then reacted with ammonia or an amine to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-bromoisochroman-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxy, cyano, or thiol derivatives.
Scientific Research Applications
Methyl 4-amino-7-bromoisochroman-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-7-bromoisochroman-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Methyl 4-amino-7-bromoisochroman-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-aminoisochroman-4-carboxylate: Lacks the bromine atom, which may result in different biological activities.
Methyl 4-bromoisochroman-4-carboxylate: Lacks the amino group, affecting its reactivity and applications.
Methyl 7-bromoisochroman-4-carboxylate: Lacks the amino group, which may influence its chemical properties and uses.
The presence of both amino and bromine groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
methyl 4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-15-10(14)11(13)6-16-5-7-4-8(12)2-3-9(7)11/h2-4H,5-6,13H2,1H3 |
InChI Key |
FJVKEZOEZWVURJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COCC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)


![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)





![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)


